Methyl 5-(3-chloro-2-fluorophenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-chloro-2-fluorophenyl)nicotinate is a chemical compound with the molecular formula C13H9ClFNO2 It is a derivative of nicotinic acid, featuring a methyl ester group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chloro-2-fluorophenyl)nicotinate typically involves the esterification of 5-(3-chloro-2-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chloro-2-fluorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(3-chloro-2-fluorophenyl)nicotinic acid.
Reduction: Formation of 5-(3-chloro-2-fluorophenyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-chloro-2-fluorophenyl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(3-chloro-2-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(3-chloro-2-fluorophenyl)nicotinate: Similar in structure but with different substituents on the phenyl ring.
Methyl 5-(3-chloro-2-fluorophenyl)pyridine-3-carboxylate: Another derivative with a different position of the ester group.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 5-(3-chloro-2-fluorophenyl)nicotinate is a derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a methyl ester group and a phenyl ring substituted with chlorine and fluorine atoms. Its molecular formula is C12H10ClFNO2 with a molecular weight of approximately 265.67 g/mol. The unique arrangement of halogen substituents significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies comparing various derivatives, this compound demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The measured zone of inhibition ranged from 10 to 29 mm, with minimum inhibitory concentration (MIC) values between 6 to 25 µg/mL against pathogens like E. coli and S. aureus .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially acting as an inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response. This suggests its potential use in developing anti-inflammatory medications .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
- Receptor Modulation : The compound's structure allows it to bind to certain receptors, influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl Nicotinate | Methyl ester of nicotinic acid | Vasodilatory effects |
Methyl 5-(4-fluorophenyl)nicotinate | Para-fluoro substitution | Different pharmacological profile |
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate | Contains both chloro and fluoro substituents | Enhanced biological activity |
Methyl 5-(2-chloro-5-fluorophenyl)nicotinate | Similar phenyl substitution | Slightly different halogen positioning |
This table illustrates how variations in substituents can lead to differences in biological activity, highlighting the importance of structural modifications in drug design.
Case Studies
- Antimicrobial Efficacy : A study conducted on various nicotinate derivatives demonstrated that this compound showed superior antimicrobial activity compared to its methyl ester counterparts, particularly against dermatophytes .
- Inflammation Models : In vivo studies using models of induced inflammation indicated that this compound significantly reduced markers of inflammation, suggesting its potential therapeutic role in inflammatory diseases .
Properties
CAS No. |
1346692-04-3 |
---|---|
Molecular Formula |
C13H9ClFNO2 |
Molecular Weight |
265.67 g/mol |
IUPAC Name |
methyl 5-(3-chloro-2-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-5-8(6-16-7-9)10-3-2-4-11(14)12(10)15/h2-7H,1H3 |
InChI Key |
JXXJQQIGXRZOIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.